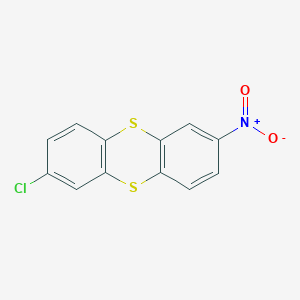
2-Chloro-7-nitrothianthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-nitrothianthrene is an organic compound that belongs to the class of thianthrene derivatives Thianthrene is a sulfur-containing heterocyclic compound, and the addition of chloro and nitro groups at specific positions on the thianthrene ring gives rise to this compound
Métodos De Preparación
The synthesis of 2-Chloro-7-nitrothianthrene typically involves nucleophilic aromatic substitution reactions. One common method is the nitration of thianthrene, followed by chlorination. The nitration process involves treating thianthrene with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position. The resulting nitrothianthrene is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group .
Análisis De Reacciones Químicas
2-Chloro-7-nitrothianthrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like tin and hydrochloric acid, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-7-nitrothianthrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-nitrothianthrene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparación Con Compuestos Similares
2-Chloro-7-nitrothianthrene can be compared with other thianthrene derivatives, such as:
This compound: Similar in structure but with different substituents.
2-Bromo-7-nitrothianthrene: Contains a bromo group instead of a chloro group.
2-Chloro-7-aminothianthrene: Contains an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of chloro and nitro groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
89880-55-7 |
|---|---|
Fórmula molecular |
C12H6ClNO2S2 |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
2-chloro-7-nitrothianthrene |
InChI |
InChI=1S/C12H6ClNO2S2/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H |
Clave InChI |
ROEQWZJFXMARFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
![[2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite](/img/structure/B14384639.png)
![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)

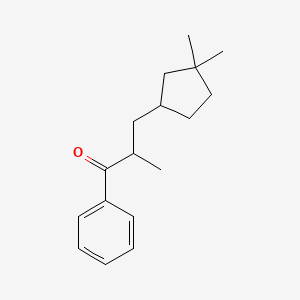
![N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B14384670.png)

![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
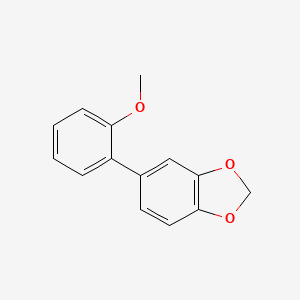
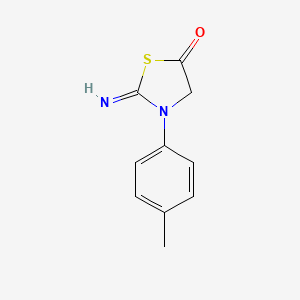
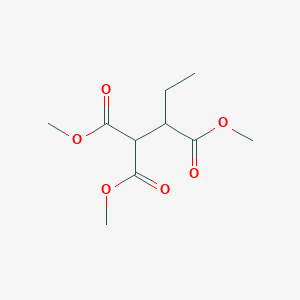

![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
